5-(Hydroxymethyl)tetrahydrofuran-3-ol
Overview
Description
5-(Hydroxymethyl)tetrahydrofuran-3-ol is a chemical compound that belongs to the class of tetrahydrofurans It is characterized by a furan ring with a hydroxymethyl group attached to the third carbon and a hydroxyl group attached to the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)tetrahydrofuran-3-ol typically involves the hydrogenation of 5-hydroxymethylfurfural (HMF). This process can be carried out using various catalysts, such as nickel or ruthenium, under specific conditions. For instance, the hydrogenation of HMF in the presence of a nickel catalyst can yield this compound with high selectivity .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process typically includes the hydrogenation of HMF derived from biomass, utilizing heterogeneous catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be further reduced to form tetrahydrofuran derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of metal catalysts like palladium or nickel is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 5-formyltetrahydrofuran-3-ol or 5-carboxytetrahydrofuran-3-ol.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of ethers or esters depending on the substituent used
Scientific Research Applications
5-(Hydroxymethyl)tetrahydrofuran-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug synthesis.
Industry: It is used in the production of biofuels and renewable chemicals, contributing to sustainable industrial processes
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with various molecular targets and pathways. The hydroxymethyl and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and pathways, making it a valuable compound for therapeutic and industrial applications .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural (HMF): A precursor to 5-(Hydroxymethyl)tetrahydrofuran-3-ol, used in similar applications.
2,5-Bis(hydroxymethyl)furan (BHMF): Another derivative of HMF with similar chemical properties.
2,5-Dimethyltetrahydrofuran (DMTHF): A related compound used in biofuel production.
Uniqueness
This compound is unique due to its specific functional groups and reactivity.
Properties
IUPAC Name |
5-(hydroxymethyl)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMXOLOBWMBITN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391037 | |
Record name | 5-(hydroxymethyl)tetrahydrofuran-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58534-88-6 | |
Record name | 5-(hydroxymethyl)tetrahydrofuran-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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